5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid
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Overview
Description
5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2-aminosulfonylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminosulfonylbenzene and furan-2-carboxylic acid.
Coupling Reaction: The 2-aminosulfonylbenzene is coupled with furan-2-carboxylic acid using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, aldehydes, and various substituted derivatives.
Scientific Research Applications
5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A furan derivative used as a precursor for polymers.
5-Hydroxymethylfurfural: A platform chemical derived from biomass.
5-Aminomethylfuran-2-carboxylic Acid:
Uniqueness
5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, sulfonyl group, and furan ring makes it a versatile compound for various applications.
Properties
CAS No. |
872052-84-1 |
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Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
5-(2-sulfamoylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c12-18(15,16)10-4-2-1-3-7(10)8-5-6-9(17-8)11(13)14/h1-6H,(H,13,14)(H2,12,15,16) |
InChI Key |
KRNQVKVOLIMYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
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